Varenicline Carbamoyl β-D-Glucuronide-d4

Stable isotope-labeled internal standard LC-MS/MS bioanalysis Isotopic purity

Varenicline Carbamoyl β-D-Glucuronide-d4 is the deuterium-labeled (d4) N-carbamoyl glucuronide metabolite of varenicline, designed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. The +4 Da mass shift ensures baseline chromatographic co-elution with the native metabolite while providing unambiguous mass resolution for accurate peak integration and recovery correction. Essential for pharmacokinetic studies in renal impairment populations, UGT2B7 enzyme activity assays (Km, Vmax, IC50), forced degradation impurity profiling per ICH M10 and FDA BMV, and forensic toxicology confirmation. Supplied as an analytical reference standard with comprehensive characterization data.

Molecular Formula C₂₀H₁₆D₄N₃O₈
Molecular Weight 435.42
Cat. No. B1152649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline Carbamoyl β-D-Glucuronide-d4
Synonyms1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid-d4
Molecular FormulaC₂₀H₁₆D₄N₃O₈
Molecular Weight435.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline Carbamoyl β-D-Glucuronide-d4: Deuterated Metabolite Reference Standard for Bioanalytical Quantification


Varenicline Carbamoyl β-D-Glucuronide-d4 is a deuterium-labeled (d4) metabolite of varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist used in smoking cessation therapy [1]. This compound is chemically defined as the N-carbamoyl glucuronide conjugate of varenicline, modified with four deuterium atoms replacing hydrogen atoms in its molecular structure, yielding a molecular weight of 435.42 g/mol (C20H16D4N3O8) compared to 431.4 g/mol for the unlabeled form [2]. It is primarily supplied as an analytical reference standard intended for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods [3].

Why Unlabeled Varenicline Carbamoyl Glucuronide Cannot Replace the d4 Deuterated Standard in Validated Bioanalysis


In quantitative LC-MS/MS bioanalysis of varenicline metabolites, substitution of the deuterated d4 internal standard with unlabeled varenicline carbamoyl glucuronide is analytically invalid. Unlabeled analogs lack the mass shift (+4 Da) required for MS differentiation from the target analyte, rendering co-eluting peak resolution impossible and preventing accurate response normalization [1]. Furthermore, varenicline undergoes minimal metabolism in humans (92% excreted unchanged), meaning the N-carbamoyl glucuronide metabolite represents only a minor fraction of total drug-related material—a fraction whose precise quantification is critically dependent on stable isotope-labeled internal standards that exhibit identical extraction recovery, ionization efficiency, and chromatographic retention to the native metabolite [2]. The d4 labeling specifically addresses this requirement by providing a structurally identical internal standard with sufficient mass separation to avoid isotopic interference while maintaining co-elution properties essential for matrix effect correction [3].

Varenicline Carbamoyl β-D-Glucuronide-d4: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Purity Requirements: d4 Labeling Versus Single-Deuterium or Unlabeled Standards in LC-MS/MS Quantification

The d4 deuterium labeling of Varenicline Carbamoyl β-D-Glucuronide-d4 provides a minimum mass shift of +4 Da relative to the unlabeled analyte (m/z difference of 4), compared to single-deuterium (d1) labeling which yields only a +1 Da shift. This +4 Da separation is critical for avoiding isotopic peak overlap from naturally occurring 13C isotopes of the unlabeled analyte in complex biological matrices [1]. Commercial specifications for Varenicline Carbamoyl β-D-Glucuronide-d4 typically require isotopic purity ≥98% for the d4-labeled form, with ≤1% residual unlabeled (d0) content, ensuring minimal carryover interference in calibration curves .

Stable isotope-labeled internal standard LC-MS/MS bioanalysis Isotopic purity

Enzymatic Origin: UGT2B7-Specific Glucuronidation as the Defined Metabolic Source of N-Carbamoyl Glucuronide

The N-carbamoyl glucuronide metabolite of varenicline is formed specifically via UGT2B7-catalyzed glucuronidation in human liver microsomes under CO2-enriched incubation conditions [1]. In vitro studies demonstrated that recombinant UGT2B7, but not UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B15, or UGT2B17, catalyzes this reaction [1]. This enzymatic specificity distinguishes the N-carbamoyl glucuronide pathway from other varenicline metabolites formed via N-formylation, oxidation, or hexose conjugation [2].

UGT2B7 N-carbamoyl glucuronidation Drug metabolism

Regulatory Compliance: Pharmacopeial Traceability for ANDA and Commercial QC Applications

Varenicline Carbamoyl β-D-Glucuronide-d4 is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of varenicline [1]. The product can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility, a requirement that uncharacterized or research-grade analogs cannot meet .

Reference standard Pharmacopeial traceability ANDA

Varenicline Carbamoyl β-D-Glucuronide-d4: Validated Application Scenarios for Research and Industrial Use


LC-MS/MS Bioanalytical Method Development and Validation for Varenicline Metabolite Quantification

This deuterated standard serves as the SIL-IS for quantification of varenicline N-carbamoyl glucuronide in human plasma, urine, and hepatocyte incubation samples. The +4 Da mass shift enables accurate peak integration in SRM/MRM transitions with minimal isotopic interference, supporting method validation according to ICH M10 and FDA BMV guidance requirements [1]. Applications include pharmacokinetic studies in renal impairment populations, where varenicline exposure increases 1.5-fold to 2.7-fold depending on eGFR status [2], and metabolite profiling in drug-drug interaction studies involving UGT2B7 inhibitors or inducers.

UGT2B7 Enzyme Activity Phenotyping and In Vitro Drug-Drug Interaction Studies

Based on the established UGT2B7-specific catalysis of N-carbamoyl glucuronide formation [1], this deuterated standard enables precise quantification of enzyme activity in recombinant UGT2B7 systems, human liver microsomes, and primary hepatocytes. The deuterium label eliminates interference from endogenous glucuronides or co-administered drugs in LC-MS/MS analysis, supporting definitive determination of Km, Vmax, and IC50 values for UGT2B7 substrates and inhibitors in accordance with FDA DDI guidance [2].

Quality Control Release Testing and Stability Monitoring for Varenicline Drug Products

In commercial manufacturing and ANDA development, this deuterated standard supports identification and quantification of the N-carbamoyl glucuronide-related substance as a specified impurity or degradation product. The d4 labeling provides unequivocal MS confirmation of metabolite identity in forced degradation studies and stability-indicating assays, while pharmacopeial traceability ensures compliance with USP/EP monograph requirements for varenicline tartrate drug substance and finished dosage forms [3].

Metabolite Identification in Forensic Toxicology and Clinical Monitoring

Although varenicline is excreted predominantly unchanged (81-92% in urine) [2], the N-carbamoyl glucuronide metabolite may serve as a confirmatory marker in forensic toxicology or therapeutic drug monitoring applications. The deuterated standard enables definitive identification and quantification of this minor circulating metabolite, which may be relevant in cases of suspected overdose, impaired renal function, or non-adherence monitoring in smoking cessation programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varenicline Carbamoyl β-D-Glucuronide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.